molecular formula C26H27N3O4S2 B2419388 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 897757-72-1

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2419388
CAS No.: 897757-72-1
M. Wt: 509.64
InChI Key: BGNXSZINTKIMIK-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the biochemical pathways associated with the metabolism of fatty acids and steroids, given its interaction with PPARδ and AKR1C3 . AKR1C3 is involved in the metabolism of steroids and prostaglandins, and its inhibition can affect these pathways and their downstream effects .

Pharmacokinetics

The compound’s structure suggests that it may have good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The inhibition of AKR1C3 by this compound can result in the modulation of steroid and prostaglandin metabolism, potentially affecting cellular processes such as inflammation and cell proliferation . The compound’s interaction with PPARδ can also influence lipid metabolism, potentially affecting cellular energy homeostasis .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-27-25(31)23-21-8-4-5-9-22(21)34-26(23)28-24(30)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-2-3-7-19(17)16-29/h2-3,6-7,10-13H,4-5,8-9,14-16H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNXSZINTKIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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